molecular formula C28H23NO7 B613603 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid CAS No. 1187744-84-8

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

Cat. No. B613603
M. Wt: 485.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, also known as (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, is a useful research compound. Its molecular formula is C28H23NO7 and its molecular weight is 485.49. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound has been involved in the synthesis of aromatic carbamate derivatives with a chromen-2-one fragment. Researchers have explored condensation reactions leading to chromene derivatives and further modifications, such as esterification and oxidation, to produce compounds with potential biological activity (Velikorodov et al., 2014). Another study focused on estimating the ground and excited-state dipole moments of a synthesized coumarin derivative, highlighting its solvatochromic properties and potential in studying solvent interactions (Joshi et al., 2015).

Antimicrobial Activity

Some derivatives of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid have been studied for their antimicrobial properties. A study prepared derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and tested them for antimicrobial activity, showing promising results against various pathogens (Čačić et al., 2006).

Fluorescence and Liquid Crystalline Properties

The fluorescence properties of benzo[c]coumarin carboxylic acids synthesized from similar precursors have been characterized, revealing significant fluorescence in both ethanol solutions and the solid state, indicating potential applications in optical materials and sensors (Shi et al., 2017). Additionally, the study of 2-fluorenyl 4-alkylbenzoates for their liquid crystallinity compared with biphenyl homologues could inform the design of new liquid crystal displays and other electronic devices (Yamamoto et al., 2005).

Potential Antibacterial and Antifungal Agents

Novel oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and characterized for their antibacterial and antifungal activities, suggesting the compound's derivatives could serve as leads in the development of new antimicrobial agents (Mahesh et al., 2022).

Synthesis Techniques and Catalysis

Innovative synthesis techniques involving multi-component reactions in water have been described for producing derivatives of the core compound, highlighting efficient and environmentally friendly approaches to synthesizing complex molecules (Adib et al., 2010).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHMSKPYZLLBU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

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